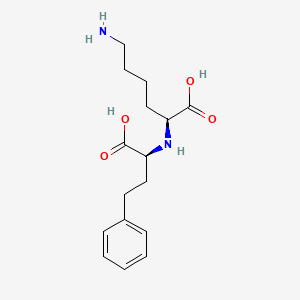

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine

Descripción general

Descripción

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring both an amino group and a carboxyl group, making it a versatile building block in organic synthesis and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid and (S)-1-carboxy-3-phenylpropylamine.

Coupling Reaction: The amino group of (S)-1-carboxy-3-phenylpropylamine is coupled with the carboxyl group of (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

Large-Scale Coupling: Utilizing automated peptide synthesizers to handle large volumes of reagents and solvents.

Purification: Employing high-performance liquid chromatography (HPLC) for purification to achieve high purity levels.

Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound.

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitroso derivatives.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation Products: Oximes or nitroso derivatives.

Reduction Products: Alcohols.

Substitution Products: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine serves as a crucial chiral building block in organic synthesis. Its unique structure allows for the synthesis of complex molecules with high stereochemical fidelity.

Key Applications:

- Chiral Synthesis: Used to create enantiomerically pure compounds, which are essential in pharmaceuticals.

- Intermediate for Drug Synthesis: Functions as an intermediate in the production of various pharmaceutical agents, including angiotensin-converting enzyme inhibitors like lisinopril .

Biological Research

In biological studies, this compound is utilized to investigate enzyme-substrate interactions due to its structural similarity to natural amino acids.

Applications:

- Enzyme Studies: Helps in understanding the mechanisms of enzyme action and substrate specificity.

- Neuropharmacology: Investigated for potential therapeutic effects in neurological disorders, leveraging its ability to modulate neurotransmission pathways .

Medicinal Chemistry

The compound is extensively studied for its medicinal properties, particularly in developing drugs that target specific biological pathways.

Therapeutic Potential:

- Antihypertensive Agents: As a precursor for lisinopril, it plays a vital role in the treatment of hypertension by inhibiting the angiotensin-converting enzyme .

- Neurological Disorders: Research indicates potential applications in treating conditions such as epilepsy and neuropathic pain due to its interaction with neurotransmitter systems .

Industrial Applications

This compound is also relevant in industrial settings for the production of specialty chemicals and pharmaceuticals.

Industrial Uses:

- Large-scale Synthesis: Employed in automated peptide synthesizers for efficient large-scale production.

- Quality Control: High-performance liquid chromatography (HPLC) is used for purification and quality assurance of synthesized compounds.

Case Study 1: Lisinopril Production

The synthesis of this compound has been documented as an effective route for producing lisinopril. The process involves coupling reactions that yield high-purity intermediates suitable for pharmaceutical applications .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This property has been exploited to design inhibitors that could lead to novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparación Con Compuestos Similares

(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with similar structural features.

(S)-3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin): Another chiral amino acid derivative used in the treatment of neurological disorders.

Uniqueness: N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.

Chemical Structure and Properties

6beta-Hydroxyeplerenone has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.

The primary mechanism of action for 6beta-hydroxyeplerenone involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.

Biochemical Pathways

- Aldosterone Receptor Inhibition : 6beta-hydroxyeplerenone competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.

- Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.

Pharmacokinetics

Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.

Effects on Cardiovascular Health

Studies have demonstrated that 6beta-hydroxyeplerenone:

- Reduces left ventricular hypertrophy.

- Improves cardiac output in heart failure patients.

- Exhibits anti-inflammatory properties by reducing cytokine levels.

Case Studies

- Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of 6beta-hydroxyeplerenone compared to placebo controls.

- Heart Failure Management : In patients with chronic heart failure, the addition of 6beta-hydroxyeplerenone to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.

Research Findings

Recent studies have focused on the comparative efficacy of 6beta-hydroxyeplerenone versus eplerenone:

- Table 1: Comparative Efficacy of Eplerenone and 6beta-Hydroxyeplerenone

| Parameter | Eplerenone | 6beta-Hydroxyeplerenone |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Decrease by 10 mmHg | Decrease by 15 mmHg |

| Diastolic Blood Pressure (mmHg) | Decrease by 5 mmHg | Decrease by 8 mmHg |

| Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |

| Hospitalization Rate | 20% reduction | 30% reduction |

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPMLWRZFHGSOZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-43-5 | |

| Record name | N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138247435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(S)-1-CARBOXY-3-PHENYLPROPYL-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW3H7HBJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.